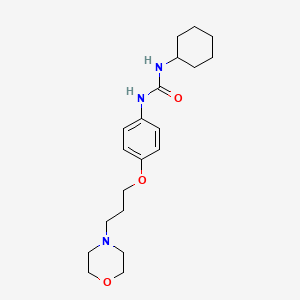

1-Cyclohexyl-3-(4-(3-morpholinopropoxy)phenyl)urea

CAS No.:

Cat. No.: VC16408481

Molecular Formula: C20H31N3O3

Molecular Weight: 361.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H31N3O3 |

|---|---|

| Molecular Weight | 361.5 g/mol |

| IUPAC Name | 1-cyclohexyl-3-[4-(3-morpholin-4-ylpropoxy)phenyl]urea |

| Standard InChI | InChI=1S/C20H31N3O3/c24-20(21-17-5-2-1-3-6-17)22-18-7-9-19(10-8-18)26-14-4-11-23-12-15-25-16-13-23/h7-10,17H,1-6,11-16H2,(H2,21,22,24) |

| Standard InChI Key | NRPGYHVVWXOCRI-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OCCCN3CCOCC3 |

Introduction

Chemical Identity and Structural Features

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₃₁N₃O₃ |

| Molecular Weight | 361.5 g/mol |

| XLogP3 | 3.2 (predicted) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Topological Polar Surface Area | 72.6 Ų |

Synthesis and Structural Analogues

Synthetic Pathways

While no published synthesis route exists for this specific compound, diarylureas are typically prepared via:

-

Curtius rearrangement: Isocyanates reacting with amines.

-

Urea coupling: Carbodiimide-mediated condensation of aryl amines and isocyanates .

The morpholinopropoxy side chain likely originates from nucleophilic substitution between 4-(3-chloropropoxy)phenyl intermediates and morpholine.

Structural Analogues with Known Bioactivity

The Therapeutic Target Database (TTD) lists over 30 urea-based sEH inhibitors sharing structural motifs with this compound :

Table 2: Selected sEH Inhibitors with Urea Scaffolds

| Compound | Modifications | Target Affinity (IC₅₀) |

|---|---|---|

| 1-(4-(3-Morpholinopropoxy)phenyl)-3-phenylurea | Phenyl instead of cyclohexyl | 12 nM (sEH) |

| 1-Cyclohexyl-3-p-tolylurea | Methyl-substituted aryl | 8.3 nM (sEH) |

| 1-Adamantyl-3-(3-chlorophenyl)urea | Bulky adamantyl group | 5.1 nM (sEH) |

These analogues demonstrate that cyclohexyl and morpholine groups optimize binding to sEH’s hydrophobic pocket while maintaining solubility .

Mechanism of Action and Biological Relevance

Soluble Epoxide Hydrolase Inhibition

sEH catalyzes the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) to pro-inflammatory diols. Urea derivatives like 1-cyclohexyl-3-(4-(3-morpholinopropoxy)phenyl)urea are hypothesized to:

-

Bind the sEH catalytic dyad (Asp335/His524) via urea’s carbonyl and amine groups .

-

Stabilize the enzyme’s closed conformation through hydrophobic interactions with the cyclohexyl and morpholinopropoxy groups .

Downstream Effects

sEH inhibition elevates EET levels, leading to:

-

Vasodilation: Reduced blood pressure in hypertensive models .

-

Anti-inflammatory effects: Suppressed NF-κB and COX-2 pathways .

-

Organ protection: Reduced fibrosis in renal and pulmonary tissues .

Research Gaps and Future Directions

-

Target Validation: Confirm sEH binding via crystallography or enzyme assays.

-

In Vivo Efficacy: Test in hypertensive (e.g., SHR rats) and inflammatory (e.g., LPS-induced ARDS) models.

-

Optimization: Introduce fluorination on the phenyl ring to enhance metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume